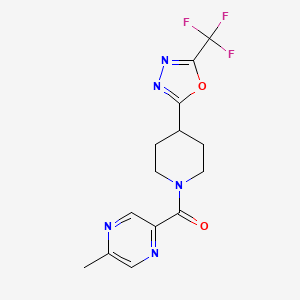
(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1396686-77-3) has garnered attention in recent research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological efficacy, particularly in antimicrobial and anticancer contexts.
Synthesis and Structural Characteristics
The synthesis of the target compound involves several steps, typically starting from 5-methylpyrazine and incorporating a piperidine structure with a trifluoromethyl-substituted oxadiazole. The final product is characterized by various spectroscopic methods including NMR and IR spectroscopy, confirming the presence of key functional groups such as the oxadiazole and piperidine moieties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{14}H_{15}F_{3}N_{4}O |
| Molecular Weight | 341.29 g/mol |
| Melting Point | Not specified in available literature |
| Key Functional Groups | Methylpyrazine, Trifluoromethyl, Oxadiazole, Piperidine |
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been tested against various bacterial strains. In one study, compounds with oxadiazole moieties showed promising results against Gram-positive and Gram-negative bacteria.
Case Study : A related derivative demonstrated an inhibition rate of 84.4% against specific bacterial strains, outperforming standard antibiotics like pyraclostrobin in certain assays . This suggests that the incorporation of the oxadiazole ring enhances antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Related Oxadiazole Derivative | Panc-1 (Pancreatic Cancer) | 0.051 |
| BxPC-3 (Pancreatic Cancer) | 0.066 | |
| WI38 (Normal Lung Fibroblasts) | 0.36 |
These results indicate that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and potentially leading to increased bioavailability.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-8-6-19-10(7-18-8)12(23)22-4-2-9(3-5-22)11-20-21-13(24-11)14(15,16)17/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTJVZQVJIMHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













